N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for aromatic diamine compounds. The official International Union of Pure and Applied Chemistry designation is 1-N-[2-(3,5-dimethylphenoxy)ethyl]-4-N,4-N-diethylbenzene-1,4-diamine, which precisely describes the substitution pattern on the central benzene ring. This nomenclature system indicates the presence of two distinct amino groups: one bearing a 2-(3,5-dimethylphenoxy)ethyl substituent at the 1-position, and another bearing two ethyl groups at the 4-position of the benzene ring. The systematic name clearly delineates the connectivity pattern between the central aromatic ring and its various substituents, ensuring unambiguous identification of the molecular structure.
The nomenclature complexity arises from the compound's dual nature as both a substituted aniline derivative and an ether-containing aromatic system. The 3,5-dimethylphenoxy moiety represents a separate aromatic ring connected through an ethylene bridge to the primary amine nitrogen. This structural arrangement creates a bis-aromatic system with specific electronic and steric properties that distinguish it from simpler phenylenediamine derivatives. The International Union of Pure and Applied Chemistry naming convention also accounts for the specific stereochemical relationships between substituents, although this particular compound does not contain asymmetric centers that would require additional stereochemical descriptors.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula of this compound is established as C20H28N2O with a corresponding molecular weight of 312.4 grams per mole. This formula reflects the compound's substantial molecular complexity, incorporating twenty carbon atoms, twenty-eight hydrogen atoms, two nitrogen atoms, and one oxygen atom. The carbon framework consists of two distinct aromatic ring systems connected through an ethylene ether linkage, with additional alkyl substituents contributing to the overall molecular mass. The nitrogen content derives from the two amino functional groups, while the oxygen atom forms part of the ether bridge connecting the aromatic systems.
Stereochemical analysis reveals that the compound lacks chiral centers, eliminating concerns regarding optical isomerism or enantiomeric configurations. The molecular architecture is characterized by conformational flexibility primarily centered around the ethylene bridge connecting the two aromatic rings. This flexibility allows for multiple stable conformations depending on the surrounding chemical environment and intermolecular interactions. The diethylamino group attached to the central benzene ring can adopt various rotational conformations, while the dimethylphenoxy moiety can orient itself in different spatial arrangements relative to the central aromatic system.
| Molecular Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C20H28N2O | |
| Molecular Weight | 312.4-312.45 g/mol | |
| Aromatic Ring Count | 2 | |
| Nitrogen Content | 2 atoms | |
| Oxygen Content | 1 atom | |
| Chiral Centers | 0 |
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The compound is registered under Chemical Abstracts Service number 1040691-88-0, which serves as its primary international identifier in chemical databases and regulatory systems. This unique registry number facilitates precise identification and tracking of the compound across various scientific and commercial platforms. Additional alternative identifiers include the codes CTK6E7358 and ZIN, which are employed in specialized chemical databases and catalog systems. These supplementary identifiers enable cross-referencing between different chemical information systems and ensure accurate compound identification in diverse research contexts.
Properties
IUPAC Name |
1-N-[2-(3,5-dimethylphenoxy)ethyl]-4-N,4-N-diethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-5-22(6-2)19-9-7-18(8-10-19)21-11-12-23-20-14-16(3)13-17(4)15-20/h7-10,13-15,21H,5-6,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNLALZWWDZFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCOC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine is a synthetic compound with potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 1040691-88-0
- Molecular Formula : C20H28N2O
- Molecular Weight : 312.4 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O |
| Molecular Weight | 312.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound’s biological activity is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. This interaction can modulate physiological responses, potentially leading to therapeutic effects.
Antioxidant Properties
Studies have shown that compounds similar to this compound exhibit antioxidant activity. This is crucial for mitigating oxidative stress in cells, which is linked to various diseases.
Neuroprotective Effects
Some studies have suggested that related compounds can provide neuroprotective benefits by reducing neuroinflammation and oxidative damage in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies and Research Findings
- Antioxidant Activity Study :
- A study evaluated the antioxidant capacity of several benzenediamine derivatives. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro.
- Anticancer Mechanism Exploration :
- In vitro tests demonstrated that specific benzenediamine derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
- Neuroprotective Evaluation :
- Research involving animal models showed that certain benzenediamine derivatives could improve cognitive function and reduce markers of neuroinflammation.
Safety Profile
While the biological activities are promising, safety assessments are essential. The compound has been noted as an irritant in some contexts; therefore, appropriate handling measures should be employed during research and application.
Comparison with Similar Compounds
Structural and Functional Analysis
N,N'-Diacetyl-1,4-phenylenediamine exhibits reduced basicity due to electron-withdrawing acetyl groups, making it less reactive in nucleophilic environments compared to the diethyl-substituted target compound.
Electronic and Conjugation Properties
- The fluorinated and methoxy-substituted analog features a π-conjugated system optimized for optoelectronic applications, whereas the target compound lacks such extended conjugation. This difference highlights the versatility of 1,4-benzenediamine derivatives in tailoring electronic properties for specific uses.
Q & A
Q. What are the optimal synthetic routes for N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine, and how can reaction yields be improved?
The synthesis typically involves multi-step pathways, starting with nucleophilic substitution between substituted phenols and diamines. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is used to enhance solubility of intermediates .
- Catalysts : Triethylamine (TEA) facilitates amine coupling by neutralizing acidic byproducts .
- Reflux conditions : Prolonged heating under reflux (e.g., 4–6 hours) improves yields, particularly for condensation reactions .
- pH optimization : Adjusting to slightly acidic conditions (pH 5–6) during purification minimizes salt formation and maximizes yield .
Q. What spectroscopic methods are most effective for characterizing the compound’s purity and structural integrity?
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., ethyl groups on N4 and phenoxyethyl on N1) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO) and detects impurities .
- UV-Vis spectroscopy : Absorbance at λmax ~255 nm indicates aromatic conjugation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s potential biological activity, such as enzyme inhibition or receptor binding?
- Biological assays : Use in vitro assays (e.g., kinase inhibition or GPCR binding) with IC/EC quantification .
- Molecular docking : Perform computational modeling to predict interactions with target proteins (e.g., ATP-binding pockets or allosteric sites) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying phenoxy substituents) to identify critical functional groups .
Q. How should contradictions in reported data (e.g., divergent biological activities among structural analogs) be analyzed?
- Comparative SAR analysis : Systematically compare analogs (e.g., 3,5-dimethyl vs. 3,4-dimethyl phenoxy derivatives) to assess substituent effects on activity .
- Experimental replication : Validate findings under standardized conditions (e.g., identical assay protocols or cell lines) to rule out methodological variability .
- Meta-analysis : Aggregate data from multiple studies to identify trends, such as logP-dependent bioavailability or steric hindrance effects .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Process optimization : Replace batch reactions with flow chemistry for improved heat and mass transfer .
- Quality control : Implement inline analytics (e.g., HPLC monitoring) to detect intermediates and byproducts in real time .
- Catalyst recycling : Use immobilized catalysts (e.g., TEA-bound resins) to reduce waste and cost .
Methodological Notes
- Data contradiction resolution : Cross-reference structural analogs (e.g., naphthalenyl or biphenyl derivatives) to contextualize unexpected results .
- Advanced characterization : X-ray crystallography (if crystalline) or dynamic light scattering (DLS) can resolve aggregation states affecting bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
